molecular formula C21H16O4 B13371417 4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone

4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone

Cat. No.: B13371417
M. Wt: 332.3 g/mol
InChI Key: RPCDPQBLABHKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone is an organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone can be achieved through several synthetic routes. One common method involves the reaction of furfural with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(2-furylmethyl)-5-oxo-3,5-diphenyl-2(5H)-furanone.

    Reduction: Formation of 4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-tetrahydrofuran.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects may involve the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another furan derivative with similar structural features but different functional groups.

    Furfural: A simpler furan compound that serves as a precursor for many furan derivatives.

    2,5-Dimethylfuran: A furan derivative with methyl groups instead of phenyl groups.

Uniqueness

4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-5-hydroxy-3,5-diphenylfuran-2-one

InChI

InChI=1S/C21H16O4/c22-20-19(15-8-3-1-4-9-15)18(14-17-12-7-13-24-17)21(23,25-20)16-10-5-2-6-11-16/h1-13,23H,14H2

InChI Key

RPCDPQBLABHKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(OC2=O)(C3=CC=CC=C3)O)CC4=CC=CO4

Origin of Product

United States

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